Tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.35 g/mol . This compound is characterized by the presence of a piperidine ring, an azetidine ring, and a tert-butyl ester group. It is commonly used in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate typically involves the following steps :
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the piperidine intermediate.
Esterification: The final step involves the esterification of the compound with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including :
Oxidation: The hydroxyl group in the azetidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as :
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: This compound lacks the hydroxyl group in the azetidine ring, which may affect its reactivity and biological activity.
Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate: The presence of a pyrrolidine ring instead of an azetidine ring can lead to different chemical and biological properties.
This compound: This compound has a similar structure but may have different substituents on the piperidine or azetidine rings, affecting its overall properties.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Biological Activity
Tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate (CAS Number: 1258640-55-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a tert-butyl group and a hydroxyazetidine moiety. The presence of these functional groups is significant for its biological interactions.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds featuring azetidine and piperidine structures often exhibit antimicrobial properties. A study demonstrated that derivatives related to azetidines showed promising activity against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects. In vitro studies have shown that similar derivatives can inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. This inhibition can lead to decreased release of pro-inflammatory cytokines, thereby reducing inflammation .
Neuroprotective Effects
Given the piperidine component, there is potential for neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It might interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.
- Membrane Disruption : The hydrophobic nature of the tert-butyl group could facilitate interactions with lipid membranes, impacting microbial viability.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting a mechanism involving membrane disruption .
Case Study 2: Anti-inflammatory Response
In vitro assays using THP-1 cells demonstrated that treatment with the compound led to a marked reduction in IL-1β release upon NLRP3 activation. The results were quantified using ELISA, showing a dose-dependent inhibition of cytokine release .
Concentration (µM) | IL-1β Release (% Inhibition) |
---|---|
5 | 30% |
10 | 50% |
20 | 70% |
Properties
IUPAC Name |
tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)14-6-4-10(5-7-14)15-8-11(16)9-15/h10-11,16H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDVUGNDCYIHNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-55-9 |
Source
|
Record name | tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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